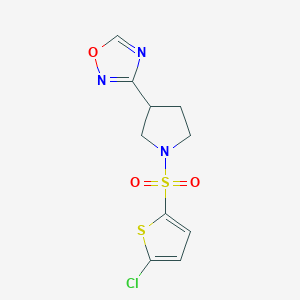

3-(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

Beschreibung

Overview of 1,2,4-Oxadiazole Scaffolds in Heterocyclic Chemistry

The 1,2,4-oxadiazole ring system represents a privileged scaffold in medicinal chemistry due to its unique electronic properties, metabolic stability, and versatility as a bioisostere for amides and esters. This five-membered heterocycle contains two nitrogen atoms and one oxygen atom, enabling strong dipole interactions with biological targets while resisting enzymatic degradation. Its ability to mimic carboxylate or phosphate groups makes it invaluable in designing inhibitors of cyclooxygenase (COX) enzymes, neurotransmitter receptors, and inflammatory mediators. For example, 1,2,4-oxadiazole derivatives have demonstrated anti-inflammatory and analgesic activities by modulating prostaglandin synthesis pathways.

Table 1: Key Bioisosteric Advantages of 1,2,4-Oxadiazole vs. Amides/Esters

| Property | 1,2,4-Oxadiazole | Amide/Ester |

|---|---|---|

| Metabolic Stability | High (resists hydrolysis) | Low (prone to hydrolysis) |

| Dipole Moment | ~4.5 D | ~3.7 D (amide) |

| Hydrogen Bond Capacity | 2–3 acceptor sites | 1–2 acceptor sites |

| Synthetic Flexibility | Compatible with diverse substituents | Limited by steric effects |

The scaffold’s synthetic accessibility further enhances its utility. Modern protocols enable room-temperature cyclization of O-acylamidoximes or direct coupling of amidoximes with carboxylic acids, facilitating rapid diversification. These methods have been critical in developing analogs such as ataluren, a therapeutic agent for genetic disorders, and phidianidine-inspired antitumor compounds.

Historical Development of Pyrrolidine-Sulfonyl-Oxadiazole Compounds

The integration of pyrrolidine and sulfonyl groups into 1,2,4-oxadiazole frameworks emerged from efforts to enhance target selectivity and pharmacokinetic properties. Early work focused on simple 3,5-disubstituted oxadiazoles, but the addition of pyrrolidine rings introduced conformational rigidity, improving binding to G-protein-coupled receptors and enzymes. The sulfonyl group (-SO₂-) further augmented electronic interactions, particularly in modulating ion channel activity and protease inhibition.

A landmark advancement was the development of DNA-encoded libraries featuring pyrrolidine-sulfonyl-oxadiazoles, which enabled high-throughput screening of neurokinin and oxytocin receptor antagonists. For instance, patent EP1444225A2 discloses pyrrolidine oxadiazole derivatives with nanomolar affinity for oxytocin receptors, highlighting the scaffold’s potential in treating preterm labor and anxiety disorders.

Table 2: Milestones in Pyrrolidine-Sulfonyl-Oxadiazole Development

Significance of Chlorothiophene Integration in Heterocyclic Systems

The 5-chlorothiophene moiety in 3-(1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole serves dual roles: electronic modulation and steric stabilization. Chlorothiophene’s electron-withdrawing nature enhances the sulfonyl group’s polarity, strengthening interactions with basic residues in enzymatic active sites. Additionally, the sulfur atom participates in hydrophobic contacts, improving membrane permeability and bioavailability compared to non-heterocyclic sulfonates.

Structurally analogous compounds, such as 2-[4-methoxy-3-(pyrrolidine-1-sulfonyl)phenyl]-5-phenyl-1,3,4-oxadiazole, demonstrate how chlorothiophene substitution reduces metabolic oxidation at the thiophene ring, prolonging half-life. This modification has proven critical in optimizing antiviral and anticancer agents, where sustained target engagement is paramount.

Structural Relationship to Bioactive Analogs

The target compound shares structural motifs with several pharmacologically active analogs:

Table 3: Comparative Analysis of Bioactive Pyrrolidine-Oxadiazole Derivatives

The 5-chlorothiophene-sulfonyl group in the target compound distinguishes it from these analogs by introducing a planar, electron-deficient heterocycle. This feature likely enhances binding to aromatic-rich regions of targets such as ATP-binding pockets or allosteric modulator sites. Furthermore, the pyrrolidine ring’s stereochemistry (3-position substitution) may confer enantioselective activity, a property exploited in recent dopamine transporter inhibitors.

Eigenschaften

IUPAC Name |

3-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O3S2/c11-8-1-2-9(18-8)19(15,16)14-4-3-7(5-14)10-12-6-17-13-10/h1-2,6-7H,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPJJHJIITUHPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC=N2)S(=O)(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 3-(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 395.9 g/mol . The structure features a pyrrolidine moiety linked to a chlorothiophene sulfonyl group and an oxadiazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 395.9 g/mol |

| CAS Number | 2034416-56-1 |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells. The oxadiazole ring is known to participate in hydrogen bonding with biomacromolecules, influencing various cellular processes such as signal transduction and gene expression. The sulfonyl group may enhance binding affinity to proteins by forming strong interactions with amino acid residues.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole ring can effectively inhibit the growth of both gram-positive and gram-negative bacteria. The exact mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Several studies have reported on the anticancer potential of oxadiazole derivatives. For example, compounds similar to 3-(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole have been tested against various cancer cell lines. In one study, compounds demonstrated IC50 values significantly lower than standard chemotherapeutic agents like 5-Fluorouracil, indicating their potential as lead candidates for cancer therapy .

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives have also been documented. Compounds exhibiting this activity often target inflammatory pathways and cytokine production. For instance, one study highlighted the effectiveness of a related oxadiazole compound in inhibiting COX enzymes, which are crucial in the inflammatory response .

Study 1: Anticancer Evaluation

In a comparative study involving several oxadiazole derivatives, compound 3a showed remarkable inhibitory effects on MCF-7 breast cancer cells with an IC50 value significantly lower than that of Tamoxifen and 5-Fluorouracil. This suggests a promising avenue for further development in cancer therapeutics .

Study 2: Antimicrobial Efficacy

A series of synthesized 1,3,4-oxadiazole derivatives were evaluated for their antibacterial activity against Mycobacterium tuberculosis. One compound demonstrated effective inhibition at a concentration of 62.5 μg/mL, indicating the potential for developing new anti-tuberculosis agents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

5-[2-[(3R/S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a/1b)

- Core Structure : Shares the 1,2,4-oxadiazole ring.

- Key Differences: Pyrrolidine substituent: A phenylethyl group replaces the sulfonyl-linked 5-chlorothiophene.

- Biological Activity : Exhibits antiviral activity against SARS-CoV-2, with EC₅₀ values in the low micromolar range, likely due to interactions with viral proteases or host receptors .

5-(2-Chloropyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole

- Core Structure : Identical 1,2,4-oxadiazole core.

- Key Differences :

- Substituents: Chloropyridyl and difluoromethoxyphenyl groups replace the pyrrolidine-sulfonyl-thiophene system.

- Electronic Effects: The difluoromethoxy group introduces strong electron-withdrawing and lipophilic characteristics.

- Applications : While biological data are unspecified, structural analogs are often explored as kinase inhibitors or antimicrobial agents .

S-Alkyl 4-(4-Chlorophenyl)-5-(Pyrrole-2-yl)-1,2,4-triazole-3-thiol Derivatives

- Core Structure : 1,2,4-Triazole instead of oxadiazole.

- Key Differences :

- Thiol and chlorophenyl groups enhance metal-binding capacity and metabolic stability.

- Pyrrole substituents may modulate redox activity.

Structural and Electronic Properties

*LogP values estimated via computational models.

Mechanistic and Functional Insights

- Sulfonyl vs.

- Chlorine Substituents : The 5-chlorothiophene and chlorophenyl groups (in triazole derivatives) enhance resistance to oxidative metabolism, extending half-life in vivo .

- Pyrrolidine Conformation : The sulfonyl group in the target compound likely rigidifies the pyrrolidine ring, reducing entropic penalties during receptor binding compared to the flexible phenylethyl substituent in 1a/1b .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Key Analytical Data |

|---|---|---|---|

| Sulfonylation | 5-Chlorothiophene-2-sulfonyl chloride, Cs₂CO₃, DME, 50°C | 85–90% | ¹H NMR: δ 7.2–7.4 (thiophene protons) |

| Cyclization | NH₂OH·HCl, EtOH, reflux | 70–75% | HRMS: m/z 358.0 ([M+H]⁺) |

How do structural modifications (e.g., substituents on pyrrolidine or oxadiazole) influence the compound’s biological activity?

Advanced Research Question

Structure-activity relationship (SAR) studies reveal:

- Pyrrolidine Substituents : Bulky groups (e.g., 2-phenylethyl) enhance target binding via hydrophobic interactions, as seen in analogs with improved antiviral activity .

- Oxadiazole Modifications : Electron-withdrawing groups (e.g., 3-trifluoromethylphenyl) increase metabolic stability but may reduce solubility .

- Thiophene vs. Pyridine Moieties : 5-Chlorothiophene improves selectivity for enzymes like COX-2 compared to pyridine derivatives .

Q. Table 2: SAR Trends in Analogous Compounds

| Substituent | Biological Activity (IC₅₀) | Key Observation |

|---|---|---|

| 5-Chlorothiophene | 0.60 µM (anti-inflammatory) | Higher selectivity vs. COX-2 |

| 4-Methoxyphenyl | 1.2 µM (antiviral) | Improved solubility but reduced potency |

What computational methods are used to predict the binding modes of this compound with biological targets?

Advanced Research Question

- Molecular Docking (AutoDock/Vina) : Models interactions with enzymes (e.g., SARS-CoV-2 Mpro). The sulfonyl group forms hydrogen bonds with catalytic residues, while the oxadiazole ring engages in π-π stacking .

- Density Functional Theory (DFT) : Optimizes geometry and calculates electrostatic potential surfaces to predict reactive sites .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .

How can crystallographic data resolve discrepancies in reported structural conformations?

Advanced Research Question

- Single-Crystal X-ray Diffraction : Resolves ambiguities in stereochemistry (e.g., pyrrolidine ring puckering). SHELXL refinement (CCDC tools) provides precise bond lengths/angles .

- Mercury CSD Analysis : Compares packing motifs with analogs to identify polymorphism or solvent effects .

- Case Study : A reported analog with conflicting NMR data was resolved via crystallography, confirming axial sulfonyl group orientation .

What strategies address low solubility in pharmacological assays?

Basic Research Question

- Co-solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10% v/v) for in vitro testing .

- Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl carboxylate) to enhance bioavailability .

- Nanoformulation : Encapsulate in PLGA nanoparticles to improve aqueous dispersion (e.g., 80% encapsulation efficiency reported for similar oxadiazoles) .

How are enantiomeric impurities controlled during synthesis?

Advanced Research Question

- Chiral Chromatography (SFC) : Resolves enantiomers using amylose-based columns (e.g., Chiralpak AD-H, >97% ee achieved) .

- Asymmetric Catalysis : Iridium-catalyzed amination ensures stereoselective pyrrolidine functionalization .

- Quality Control : Combine SFC with polarimetry to monitor batch consistency .

What analytical techniques validate compound stability under physiological conditions?

Basic Research Question

- HPLC-UV/MS : Monitor degradation in simulated gastric fluid (pH 2.0) and plasma over 24 hours .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition >200°C indicates suitability for lyophilization) .

- LC-NMR : Identifies hydrolytic byproducts (e.g., sulfonic acid derivatives) .

How do conflicting bioactivity data from different assays inform lead optimization?

Advanced Research Question

- Assay Context : Discrepancies may arise from cell permeability (e.g., P-gp efflux in HEK cells vs. primary hepatocytes) .

- Counter-Screening : Test against off-targets (e.g., cytochrome P450 isoforms) to rule out false positives .

- Meta-Analysis : Pool data from orthogonal assays (e.g., SPR binding vs. cellular IC₅₀) to prioritize analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.